molecular formula C13H19NO2 B2627878 (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol CAS No. 1218421-34-1

(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol

Cat. No.: B2627878
CAS No.: 1218421-34-1
M. Wt: 221.3
InChI Key: IKGFMSFIQIJDEU-NSHDSACASA-N
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Description

(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol is a chemical compound that features a naphthalene ring structure with an amino group and a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with an appropriate epoxide or diol precursor under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-5,6,7,8-tetrahydronaphthalene: A related compound with similar structural features.

    (2S)-2-amino-2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-ol: Another compound with a similar naphthalene ring structure.

Uniqueness

(2S)-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propane-1,2-diol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-3-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-9-11(16)8-14-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-16H,1-2,4,6,8-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGFMSFIQIJDEU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC=C2NC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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